N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide
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Overview
Description
EN450 is a cysteine-reactive covalent molecular glue degrader targeting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). It interacts with allosteric cysteine 111 in the E2 ubiquitin ligase UBE2D, inducing the ternary complex formation between UBE2D and nuclear factor kappa B subunit 1 (NFKB1). EN450 exerts its anti-proliferative effects through a Cullin E3 ligase and proteasome-dependent mechanism .
Preparation Methods
Synthetic Routes and Reaction Conditions
EN450 is synthesized through a multi-step process involving the reaction of specific reagents under controlled conditionsThe reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of EN450 involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and reproducibility. The production process may involve the use of automated reactors, chromatography systems, and analytical techniques to monitor the product quality .
Chemical Reactions Analysis
Types of Reactions
EN450 undergoes several types of chemical reactions, including:
Oxidation: EN450 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert EN450 into reduced forms with different biological activities.
Substitution: EN450 can undergo substitution reactions where specific functional groups are replaced with others, altering its properties.
Common Reagents and Conditions
Common reagents used in the reactions of EN450 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pH, and solvent systems .
Major Products Formed
The major products formed from the reactions of EN450 include its oxidized, reduced, and substituted derivatives. These products can have different biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
EN450 has a wide range of scientific research applications, including:
Chemistry: EN450 is used as a tool compound to study the mechanisms of protein degradation and ubiquitination.
Biology: It is used to investigate the role of NF-κB in cellular processes and disease states.
Medicine: EN450 is studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
Industry: EN450 is used in the development of new drugs and therapeutic agents targeting NF-κB
Mechanism of Action
EN450 exerts its effects by targeting the NF-κB pathway. It interacts with allosteric cysteine 111 in the E2 ubiquitin ligase UBE2D, inducing the formation of a ternary complex with nuclear factor kappa B subunit 1 (NFKB1). This leads to the ubiquitination and subsequent degradation of NF-κB, resulting in the inhibition of NF-κB signaling. The molecular targets and pathways involved include the Cullin E3 ligase and the proteasome .
Comparison with Similar Compounds
EN450 is unique in its ability to target NF-κB through a covalent molecular glue mechanism. Similar compounds include other NF-κB inhibitors and ubiquitin ligase modulators, such as:
Bortezomib: A proteasome inhibitor used in cancer therapy.
Thalidomide: An immunomodulatory drug that also affects NF-κB signaling.
Lenalidomide: A derivative of thalidomide with enhanced anti-inflammatory and anti-cancer properties
EN450 stands out due to its specific interaction with cysteine 111 in UBE2D and its ability to induce the degradation of NF-κB through a unique mechanism .
Biological Activity
N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a dimethylsulfamoyl moiety attached to a chloro-substituted phenyl ring and a prop-2-enamide group. This unique structure contributes to its biological properties, influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of cinnamides, which include similar structural motifs, demonstrate activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 8 µg/mL |
Compound B | MRSA | 4 µg/mL |
Compound C | Enterococcus faecalis | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. For example, a related compound demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells .
Table 2: Anticancer Activity Data
Compound Name | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound D | L1210 Mouse Leukemia | 0.05 |
Compound E | MCF-7 Breast Cancer | 0.1 |
Compound F | A549 Lung Cancer | 0.08 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors that play critical roles in cell signaling pathways.
- Disruption of Cellular Processes : Similar compounds have been shown to affect transcription factors such as NF-kB, potentially altering inflammatory responses and cell survival pathways .
- Cytotoxic Effects : The cytotoxicity profile of these compounds suggests they may induce apoptosis in cancer cells, though further studies are needed to confirm these effects.
Case Studies
Case Study 1: Antimicrobial Efficacy Against MRSA
A recent study evaluated the efficacy of this compound against clinical isolates of MRSA. The results indicated that the compound exhibited potent antibacterial activity comparable to existing treatments, suggesting its potential as a therapeutic agent .
Case Study 2: Cytotoxicity Assessment
In vitro assays conducted on primary porcine monocyte-derived macrophages revealed that certain derivatives showed low cytotoxicity while maintaining antibacterial efficacy, indicating a favorable therapeutic index .
Properties
Molecular Formula |
C11H13ClN2O3S |
---|---|
Molecular Weight |
288.75 g/mol |
IUPAC Name |
N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C11H13ClN2O3S/c1-4-11(15)13-10-7-8(5-6-9(10)12)18(16,17)14(2)3/h4-7H,1H2,2-3H3,(H,13,15) |
InChI Key |
OXFXDOLAQBMOPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C=C |
Origin of Product |
United States |
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